Brevinin-1-SHa antimicrobial peptide
Description
Overview of Antimicrobial Peptides (AMPs) as Host Defense Agents
Antimicrobial peptides (AMPs) are essential components of the innate immune system, serving as a first line of defense against a wide array of invading pathogens in various organisms. frontiersin.orgnih.gov These naturally occurring molecules are considered promising candidates for next-generation antibiotics due to their potent and broad-spectrum antimicrobial activity, which is often coupled with a lower tendency to induce microbial resistance compared to conventional antibiotics. nih.gov Found in amphibians, AMPs are secreted from the skin and are part of a sophisticated defense mechanism that protects them from infections in their microbe-rich environments. frontiersin.org The discovery of these peptides, such as the magainins from the skin of the African clawed frog Xenopus laevis, spurred significant interest in amphibian skin as a rich source of novel therapeutic agents. nih.gov These peptides typically exhibit their microbicidal effects by interacting with and disrupting the integrity of microbial cell membranes. researchgate.netnih.gov
Discovery and Classification within the Brevinin Superfamily
The Brevinin superfamily of peptides was first identified in 1992, isolated from the skin of the Oriental frog, Rana brevipoda porsa. researchgate.net This discovery unveiled two initial members, Brevinin-1 (B586460) and Brevinin-2, which demonstrated microbicidal activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov Since then, the family has expanded significantly, with hundreds of Brevinin peptides identified. frontiersin.orgresearchgate.net
The Brevinin superfamily is broadly divided into two main families:
Brevinin-1: These are typically shorter peptides, around 24 amino acid residues in length. nih.gov
Brevinin-2: These are generally longer, consisting of about 33–34 residues. nih.gov
A characteristic feature of most Brevinin peptides is a C-terminal disulfide-bridged cyclic heptapeptide (B1575542), commonly referred to as the "Rana box" (Cys-(Xaa)₅-Cys). frontiersin.orgresearchgate.net While the primary amino acid sequences can vary considerably between species, certain residues are highly conserved. nih.govmdpi.com For instance, in the Brevinin-1 family, four invariant residues are often found at specific positions (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴). nih.govmdpi.com These peptides are generally cationic and amphipathic, properties that facilitate their interaction with the negatively charged membranes of microorganisms. frontiersin.orgnih.gov
The nomenclature for these peptides often indicates their origin, with an initial capital letter from the species name. nih.gov For example, Brevinin-1-SHa was isolated from the Schmacker frog, Odorrana schmackeri. novoprolabs.com
Significance of Brevinin-1-SHa within Antimicrobial Peptide Research
Brevinin-1-SHa is a specific member of the Brevinin-1 family, isolated from the skin secretions of the Schmacker frog (Odorrana schmackeri). novoprolabs.com Its primary structure consists of 23 amino acids: Leu-Pro-Ala-Ala-Phe-Arg-Leu-Ala-Ala-Lys-Ile-Val-Pro-Thr-Val-Phe-Cys-Ala-Ile-Ser-Lys-Lys-Cys. novoprolabs.com The significance of Brevinin-1-SHa lies in its contribution to the vast and diverse library of natural AMPs, which are critical for the discovery of new antimicrobial agents.
Research into peptides like Brevinin-1-SHa and its close relatives from the same species, such as Brevinin-1OS, is vital for understanding structure-activity relationships. mdpi.com Although many natural brevinins exhibit potent antimicrobial activity, they can also have high hemolytic activity (toxicity to red blood cells), which limits their therapeutic potential. mdpi.com Therefore, a key area of research is the design of synthetic analogues. By modifying the peptide's structure—altering factors like net charge, helicity, and amphipathicity—scientists aim to develop shorter peptides with enhanced antimicrobial efficacy and improved cell selectivity. mdpi.comqub.ac.uk Studies on analogues of peptides from Odorrana schmackeri have shown it is possible to generate derivatives with broad-spectrum antibacterial effects and a higher therapeutic index. mdpi.comqub.ac.uk This line of research, exemplified by peptides like Brevinin-1-SHa, provides a rational template for designing novel antibiotic agents to combat drug-resistant bacterial infections. nih.govportlandpress.com
Detailed Research Findings
This table summarizes key findings for various Brevinin-1 peptides, highlighting their antimicrobial properties.
| Peptide Name | Source Organism | Key Findings | Minimum Inhibitory Concentration (MIC) | Reference |
| Brevinin-1-SHa | Odorrana schmackeri | Identified as having antimicrobial activity. | Data not specified in source. | novoprolabs.com |
| Brevinin-1OS | Odorrana schmackeri | Possesses significant activity against Gram-positive bacteria and Candida albicans, but also high hemolytic activity. Rapidly kills bacteria by disrupting the cell membrane. | Data not specified in source. | mdpi.com |
| Brevinin-1GHd | Hylarana guentheri | Exhibits a wide range of antimicrobial activity, including against resistant strains like MRSA. Also shows anti-biofilm and anti-proliferation activity against human cancer cell lines. | 2 µM (S. aureus), 4 µM (MRSA, C. albicans), 8 µM (E. coli), 32 µM (P. aeruginosa) | nih.govportlandpress.com |
| Brevinin-1BW | Pelophylax nigromaculatus | Shows effective inhibition of Gram-positive bacteria, particularly Enterococcus faecalis and Staphylococcus aureus. Exerts antibacterial action by disrupting bacterial membranes and possesses anti-inflammatory properties. | 3.125 µg/mL (E. faecalis), 6.25 µg/mL (S. aureus, MRSA) | nih.gov |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAAFRLAAKIVPTVFCAISKKC |
Origin of Product |
United States |
Biological Origin and Structural Characteristics of Brevinin 1 Sha
Isolation Sources and Natural Occurrence in Anuran Skin Secretions
Brevinin-1-SHa is an antimicrobial peptide that has been identified and isolated from the skin secretions of the Schmacker's frog, Odorrana schmackeri. novoprolabs.commdpi.com This peptide is a member of the broader brevinin-1 (B586460) family, which constitutes a significant group of defense peptides found widely across various species of anuran amphibians, particularly within the Ranidae family (true frogs). mdpi.come-fas.org The discovery of brevinin peptides dates back to 1992 from the frog Rana brevipoda porsa. nih.govnih.gov
The skin of amphibians is a crucial organ for defense, secreting a plethora of biologically active compounds, including antimicrobial peptides, in response to stress or injury. researchgate.net Brevinin-1 family peptides are a ubiquitous component of these secretions in many Eurasian and New World frog species. frontiersin.orgnih.gov For instance, homologous peptides have been isolated from the skin of the southern leopard frog (Rana sphenocephala), the foothill yellow-legged frog (Rana boylii), and various Chinese frogs such as Hylarana guentheri and Pelophylax nigromaculatus. nih.govnih.govresearchgate.netmdpi.com The high concentration and significant sequence variability of these peptides among different species suggest they are valuable molecular markers for the taxonomic and phylogenetic classification of ranid frogs. nih.govnih.gov The presence of identical brevinin-1 peptides in different species, such as Brevinin-1GHd in Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guentheri, points to a common evolutionary origin. frontiersin.org
Primary Structural Features of Brevinin-1-SHa and Homologous Peptides
Brevinin-1-SHa is a 23-amino acid peptide. novoprolabs.com Its primary structure is characterized by a specific arrangement of hydrophobic and cationic residues, which is a common feature of many membrane-active antimicrobial peptides. The specific amino acid sequence of Brevinin-1-SHa is:
L-P-A-A-F-R-L-A-A-K-I-V-P-T-V-F-C-A-I-S-K-K-C novoprolabs.com
The peptide has a notable abundance of hydrophobic amino acids such as Leucine (Leu), Alanine (Ala), and Valine (Val), complemented by positively charged (cationic) residues like Lysine (Lys) and Arginine (Arg). This amphipathic nature is crucial for its biological function. A comparison with other homologous brevinin-1 peptides reveals both conserved regions and points of high variability.
Table 1: Amino Acid Sequence of Brevinin-1-SHa and Selected Homologous Peptides
| Peptide Name | Origin Species | Amino Acid Sequence | Length | Reference |
|---|---|---|---|---|
| Brevinin-1-SHa | Odorrana schmackeri | L P A A F R L A A K I V P T V F C A I S K K C | 23 | novoprolabs.com |
| Brevinin-1OS | Odorrana schmackeri | F L P L L A G L A A K V V P A L F C K I T K K C | 24 | mdpi.com |
| Brevinin-1GHd | Hoplobatrachus rugulosus | F L G A L F K V A S K L V P A A I C S I S K K C | 24 | frontiersin.org |
| Brevinin-1BYa | Rana boylii | F L P I L A S L A A K F G P K L F C L V T K K C | 24 | nih.govnih.gov |
| Brevinin-1E | Rana esculenta | F L P L L A G L A A N F L P K I F C K I T R K C | 24 | nih.gov |
Cysteine residues forming the disulfide bond are highlighted in bold.
The brevinin-1 family of peptides is defined by several conserved structural motifs. The most prominent of these is the C-terminal heptapeptide (B1575542) loop known as the "Rana box". nih.govfrontiersin.orgmdpi.com This motif consists of a sequence Cys-(Xaa)n-Cys, where the two cysteine residues form an intramolecular disulfide bridge. frontiersin.orgnih.gov In most brevinin-1 peptides, this loop is a heptapeptide (n=5), with the structure Cys-(Xaa)₄-Lys-Cys. mdpi.comnih.gov This Rana box structure is considered crucial for stabilizing the peptide and for its interaction with membranes. mdpi.commdpi.com Brevinin-1-SHa possesses this characteristic Rana box at its C-terminus (Cys¹⁷-Ala-Ile-Ser-Lys-Lys-Cys²³).
In addition to the Rana box, brevinin-1 peptides often feature a highly hydrophobic N-terminal domain. mdpi.comnih.gov A common N-terminal motif is the "FLP" (Phe-Leu-Pro) tripeptide, which is highly conserved in many brevinin and temporin family peptides. researchgate.netnih.govresearchgate.net While Brevinin-1-SHa starts with LPAA, many of its close homologs, like Brevinin-1OS and Brevinin-1BYa, begin with this FLP motif. mdpi.comnih.gov
Across the brevinin-1 family, four amino acid residues are considered invariant: Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴) (based on a 24-residue peptide alignment). mdpi.comnih.gov Furthermore, a Proline (Pro) residue is often found around position 14, which is thought to introduce a stable kink or hinge in the peptide's structure, facilitating its membrane-disrupting action. nih.govresearchgate.net Brevinin-1-SHa contains a Proline at position 13.
A defining structural feature of Brevinin-1-SHa and its family members is the presence of a single intramolecular disulfide bond. frontiersin.orgmdpi.com This covalent bond forms between the thiol groups of the two cysteine residues located within the C-terminal Rana box. nih.govnih.gov In Brevinin-1-SHa, this bond connects Cysteine-17 and Cysteine-23. novoprolabs.com This disulfide bridge creates the cyclic heptapeptide loop that is characteristic of the Rana box motif. mdpi.commdpi.com The formation of this loop is believed to be essential for maintaining the structural integrity and biological potency of the peptide, as it stabilizes the peptide's conformation and can protect it from degradation by certain proteases. mdpi.commdpi.com
Secondary and Tertiary Conformations of Brevinin-1-SHa
The conformation of Brevinin-1-SHa, like other brevinin-1 peptides, is highly dependent on its environment. In aqueous solutions, these peptides typically exist in a disordered or random coil conformation. mdpi.comnih.gov However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. nih.govnih.govresearchgate.net
Studies using circular dichroism (CD) spectroscopy on homologous peptides, such as Brevinin-1OS and Brevinin-1GHd, demonstrate that they adopt a distinct alpha-helical secondary structure in these hydrophobic or amphipathic environments. mdpi.comnih.gov For example, Brevinin-1OS was found to have 94.61% α-helicity in a TFE solution, while remaining as a random coil in an aqueous ammonium (B1175870) acetate (B1210297) solution. mdpi.com This induced helicity is amphipathic, meaning the resulting helix has one face that is predominantly hydrophobic and another that is hydrophilic (and often cationic). This structural arrangement is critical for the peptide's ability to interact with and insert into the phospholipid bilayers of microbial cell membranes. nih.govresearchgate.net The N-terminal portion typically forms a hydrophobic, membrane-inserting alpha-helix, while the C-terminal Rana box contributes to membrane targeting. mdpi.com
Compound List
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Alanine |
| Arginine |
| Brevinin-1-SHa |
| Brevinin-1BYa |
| Brevinin-1E |
| Brevinin-1GHd |
| Brevinin-1OS |
| Cysteine |
| Leucine |
| Lysine |
| Phenylalanine |
| Proline |
| Sodium dodecyl sulfate (SDS) |
| Trifluoroethanol (TFE) |
Conformational Stability Analysis
The stability of Brevinin-1-SHa's conformation is highly dependent on its environment. In aqueous solutions, peptides of the brevinin-1 family typically exist in a disordered random coil state. nih.govnih.gov However, when introduced into a hydrophobic, membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS), they undergo a significant conformational change. nih.govfrontiersin.org In these environments, the peptide folds into a stable, amphipathic α-helical structure. nih.govnih.gov
Studies on closely related brevinin peptides demonstrate this structural transition. For instance, circular dichroism (CD) analysis of Brevinin-1OS, also from Odorrana schmackeri, revealed it possessed 94.61% α-helicity in a TFE solution. mdpi.com Further research on another related peptide, Brevinin-1GHd, showed that its α-helical structure exhibits high thermal stability, remaining largely unchanged even when heated to 90°C. frontiersin.orgnih.gov This suggests that once the peptide adopts its helical conformation within a membrane, it is structurally robust. frontiersin.org
Physicochemical Attributes Relevant to Function
The function of Brevinin-1-SHa is dictated by two primary physicochemical properties: cationicity and amphipathicity. nih.gov Brevinin peptides are cationic, possessing a net positive charge due to the presence of basic amino acid residues like Lysine (Lys) and Arginine (Arg). mdpi.comnih.gov This positive charge is fundamental for the initial electrostatic attraction to the negatively charged outer surfaces of bacterial membranes. nih.gov A net positive charge of at least +2 is considered essential for the antimicrobial action of many cationic peptides. mdpi.com
Amphipathicity refers to the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues. mdpi.com When Brevinin-1-SHa folds into an α-helix, its amino acid side chains are arranged so that one face of the helix is predominantly hydrophobic and the other is hydrophilic. nih.gov This amphipathic structure is critical for disrupting the bacterial membrane, allowing the peptide to insert into and destabilize the phospholipid bilayer, ultimately leading to cell death. nih.govnih.gov
| Attribute | Value / Description | Source |
| Primary Sequence | LPAAFRLAAKIVPTVFCAISKKC | novoprolabs.com |
| Number of Residues | 23 | novoprolabs.com |
| Net Charge (Theoretical) | +4 | mdpi.com |
| Key Properties | Cationic, Amphipathic | mdpi.comnih.gov |
| Conformation | Random coil in aqueous solution; α-helical in membrane-mimetic environments. | nih.govnih.gov |
Antimicrobial Spectrum and Efficacy of Brevinin 1 Sha
Activity Against Gram-Positive Bacterial Strains
Brevinin-1-SHa and its related peptides demonstrate significant efficacy against Gram-positive bacteria. mdpi.comqub.ac.uk Studies on the closely related peptide Brevinin-1OS, also from Odorrana schmackeri, show potent activity against strains such as Staphylococcus aureus and Enterococcus faecalis. mdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of efficacy. For Brevinin-1OS, the MIC against S. aureus has been recorded at 8.6 mg/L and against E. faecalis at 34.4 mg/L. mdpi.com Other peptides in the brevinin-1 (B586460) family, such as Brevinin-1E, Brevinin-1BYa, and Brevinin-1BW, also show high sensitivity against Gram-positive bacteria, with MIC values against S. aureus reported as low as 2 µM and 6.25 µg/mL, respectively. nih.govelkhornsloughctp.orgmdpi.comresearchgate.net The mechanism of action is believed to involve the disruption of the bacterial membrane's integrity. mdpi.comtandfonline.com
| Peptide | Gram-Positive Strain | MIC (Minimum Inhibitory Concentration) | Reference |
|---|---|---|---|
| Brevinin-1OS | Staphylococcus aureus (NCTC 10788) | 8.6 mg/L | mdpi.com |
| Brevinin-1OS | Enterococcus faecalis (NCTC 12697) | 34.4 mg/L | mdpi.com |
| Brevinin-1BYa | Staphylococcus aureus | 2 µM | nih.govelkhornsloughctp.org |
| Brevinin-1GHd | Staphylococcus aureus | 2 µM | portlandpress.com |
| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 µg/mL | mdpi.comnih.gov |
| Brevinin-1BW | Staphylococcus aureus (ATCC 25923) | 6.25 µg/mL | mdpi.comnih.gov |
Activity Against Gram-Negative Bacterial Strains
The efficacy of Brevinin-1-SHa and its analogs against Gram-negative bacteria is generally weaker compared to their activity against Gram-positive strains. mdpi.comnih.gov The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides (LPS), presents a formidable barrier that can limit the peptide's access to the inner cell membrane. frontiersin.org For instance, Brevinin-1OS exhibited an MIC of 68.8 mg/L against Escherichia coli and 137.6 mg/L against Pseudomonas aeruginosa. mdpi.com Similarly, Brevinin-1BYa showed an MIC of 17 µM against E. coli. nih.govelkhornsloughctp.org Despite this reduced potency, studies confirm that these peptides can still permeabilize the outer membrane of E. coli and induce cell damage. mdpi.comresearchgate.net
| Peptide | Gram-Negative Strain | MIC (Minimum Inhibitory Concentration) | Reference |
|---|---|---|---|
| Brevinin-1OS | Escherichia coli (NCTC 10418) | 68.8 mg/L | mdpi.com |
| Brevinin-1OS | Pseudomonas aeruginosa (ATCC 27853) | 137.6 mg/L | mdpi.com |
| Brevinin-1BYa | Escherichia coli | 17 µM | nih.govelkhornsloughctp.org |
| Brevinin-1GHd | Escherichia coli | 8 µM | portlandpress.com |
| Brevinin-1GHd | Pseudomonas aeruginosa | 32 µM | portlandpress.com |
Antifungal Activity
In addition to its antibacterial properties, the brevinin-1 family of peptides displays notable antifungal activity. nih.govnih.gov Research has highlighted their effectiveness against pathogenic yeasts, particularly Candida albicans, a common cause of opportunistic fungal infections. nih.govelkhornsloughctp.org Brevinin-1OS demonstrated an MIC of 34.4 mg/L against C. albicans. mdpi.com Another member of the family, Brevinin-1BYa, proved to be especially potent, with a reported MIC of 3 µM against the same fungus. nih.govelkhornsloughctp.org This broad-spectrum activity, encompassing both bacteria and fungi, underscores the therapeutic potential of these peptides.
| Peptide | Fungal Strain | MIC (Minimum Inhibitory Concentration) | Reference |
|---|---|---|---|
| Brevinin-1OS | Candida albicans (NCYC 1467) | 34.4 mg/L | mdpi.com |
| Brevinin-1BYa | Candida albicans | 3 µM | nih.govelkhornsloughctp.org |
| Brevinin-1GHd | Candida albicans | 4 µM | portlandpress.com |
Efficacy Against Multidrug-Resistant Microorganisms
A critical aspect of antimicrobial peptide research is evaluating efficacy against multidrug-resistant (MDR) pathogens. Brevinin-1 peptides have shown promise in this area, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comqub.ac.uknih.gov Brevinin-1OS was effective against MRSA with an MIC of 17.2 mg/L. mdpi.com Furthermore, time-kill kinetic studies revealed that Brevinin-1OS and its optimized analogues could completely kill MRSA within 30 to 60 minutes at a concentration four times the MIC. mdpi.com Similarly, Brevinin-1GHd and Brevinin-1BW demonstrated potent activity against MRSA with MICs of 4 µM and 6.25 µg/mL, respectively. nih.govportlandpress.comnih.gov This rapid bactericidal action against antibiotic-resistant strains makes brevinins attractive candidates for developing new therapeutics to combat drug resistance. nih.govnih.gov
Anti-Biofilm Properties
Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. nih.govmdpi.com Several brevinin-1 peptides have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. mdpi.comnih.govqub.ac.uk Brevinin-1OS was shown to inhibit the formation of S. aureus and MRSA biofilms. mdpi.com It was also capable of eradicating mature biofilms of these bacteria. mdpi.com Another related peptide, Brevinin-1GHd, inhibited biofilm formation of S. aureus and MRSA at concentrations of 2 µM and 4 µM, respectively, and eradicated established biofilms at concentrations of 2 µM and 16 µM. nih.gov The mechanism of anti-biofilm activity involves disrupting the biofilm structure and killing the embedded bacteria. nih.gov This capacity to target biofilms, a major cause of chronic and persistent infections, is a significant advantage for the therapeutic potential of Brevinin-1-SHa. nih.gov
| Peptide | Microorganism | Activity | Effective Concentration | Reference |
|---|---|---|---|---|
| Brevinin-1OS | S. aureus | Biofilm Inhibition | 17.2 mg/L | mdpi.com |
| Brevinin-1OS | MRSA | Biofilm Inhibition | 34.4 mg/L | mdpi.com |
| Brevinin-1OS | S. aureus | Biofilm Eradication | 68.8 mg/L | mdpi.com |
| Brevinin-1GHd | S. aureus | Biofilm Inhibition | 2 µM | nih.gov |
| Brevinin-1GHd | MRSA | Biofilm Inhibition | 4 µM | nih.gov |
| Brevinin-1GHd | S. aureus | Biofilm Eradication | 2 µM | nih.gov |
| Brevinin-1GHd | MRSA | Biofilm Eradication | 16 µM | nih.gov |
Molecular Mechanisms of Action of Brevinin 1 Sha
Interaction with Microbial Cell Membranesmdpi.comnih.gov
Brevinin-1 (B586460) peptides, including Brevinin-1-SHa, are classic examples of membrane-active antimicrobial peptides (AMPs). researchgate.net In an aqueous environment, they typically exist in a random coil state. nih.gov However, upon encountering the hydrophobic, membrane-mimicking environment of a microbial cell, they undergo a conformational change, adopting an amphipathic α-helical structure. nih.gov This structure is crucial for its function, allowing it to insert into and perturb the phospholipid bilayer of the target membrane, ultimately inhibiting microbial growth or causing cell death. nih.gov Research on Brevinin-1 peptides from Odorrana schmackeri confirms that they exert their rapid bactericidal activity by disturbing membrane permeability. qub.ac.uk
Several models have been proposed to explain how AMPs like Brevinin-1-SHa disrupt microbial membranes. The primary models include:
The Barrel-Stave Model : In this model, the peptides insert perpendicularly into the membrane, assembling into a bundle that forms a transmembrane pore or channel. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the pore, allowing for the unregulated passage of water and ions.
The Carpet-like Model : This model suggests that the peptides first accumulate on the surface of the microbial membrane, lying parallel to the lipid bilayer, much like a carpet. nih.gov Once a threshold concentration is reached, they cause a detergent-like effect, disrupting the membrane's curvature and leading to the formation of transient pores or the complete disintegration of the membrane. nih.gov
The Toroidal Pore (or "Two-States") Model : This can be seen as a variation of the carpet and barrel-stave models. nih.gov Peptides accumulate on the membrane surface, inducing mechanical tension. nih.gov To relieve this stress, the peptides insert into the membrane, forcing the lipid monolayers to bend continuously through the pore, creating a structure where the pore is lined by both the peptides and the lipid head groups. nih.gov
Studies on Brevinin-1OS and its derivatives, which are closely related to Brevinin-1-SHa, suggest that their mechanism is likely a combination of these models, involving both pore formation (consistent with barrel-stave or toroidal models) and broader membrane disruption (as in the carpet-like model). mdpi.com
A key consequence of Brevinin-1-SHa's interaction with the microbial membrane is a rapid increase in permeability. mdpi.com This permeabilization is a direct result of the pore formation and membrane destabilization described by the aforementioned models. Studies on Brevinin-1 variants demonstrate their ability to permeabilize both the outer and inner membranes of Gram-negative bacteria like E. coli. mdpi.com Assays using N-phenyl-1-naphthylamine (NPN), a fluorescent probe that enters the cell when the outer membrane is compromised, confirm that Brevinin-1 peptides effectively disrupt this initial barrier. mdpi.com Subsequent disruption of the inner plasma membrane leads to the collapse of the electrochemical gradients essential for cellular processes. mdpi.com The formation of pores allows for the leakage of ions and small molecules, which is a critical step in the peptide's lethal action. mdpi.com
The terminal event in the membrane-centric mechanism of Brevinin-1-SHa is the leakage of cytoplasmic contents. Following membrane permeabilization, larger cellular components, including proteins and nucleic acids, are released from the cell, leading to its death. mdpi.comqub.ac.uk This has been visually confirmed through scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which show significant morphological changes in bacteria treated with Brevinin-1 peptides. mdpi.com These changes include the detachment of the outer and inner membranes, corruption of the cell surface, and the eventual release of intracellular material. mdpi.commdpi.com Assays measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH) from treated cells provide quantitative evidence of membrane rupture. mdpi.com
Role of Electrostatic Interactions with Anionic Microbial Surfacesnih.govnih.govmdpi.com
The initial and selective targeting of microbial cells by Brevinin-1-SHa is driven by electrostatic interactions. Brevinin-1 peptides are cationic, meaning they carry a net positive charge due to the presence of basic amino acid residues like Lysine (Lys) and Arginine (Arg). nih.govmdpi.com In contrast, bacterial cell surfaces are typically anionic (negatively charged) due to components such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govsemanticscholar.org
This difference in charge creates a strong electrostatic attraction, drawing the cationic peptide to the anionic microbial surface. nih.govnih.gov This interaction is a prerequisite for the subsequent steps of membrane disruption. mdpi.com The selectivity of many AMPs for microbial over mammalian cells stems from this charge difference, as mammalian cell membranes are generally zwitterionic (neutral in net charge) at physiological pH. nih.gov
| Peptide | Sequence | Net Charge | Hydrophobicity | Relevance |
|---|---|---|---|---|
| Brevinin-1-SHa | LPAAFRLAAKIVPTVCKAISKKC | +4 | High | Subject peptide from Odorrana schmackeri. novoprolabs.com |
| Brevinin-1OS | FLPLLAGLAANFLPKIFCKITRKC | +4 | High | Variant from Odorrana schmackeri used in mechanistic studies. mdpi.com |
| OSf (Analogue) | FLPLLAGLA-NH2 | +1 | Moderate | A truncated analogue of Brevinin-1OS with reduced charge but potent activity. mdpi.com |
| Brevinin-1E | FLPLLAGLAANFLPKIFCKITRKC | +4 | High | A well-studied variant from Rana esculenta. nih.gov |
Investigation of Intracellular Targets and Alternative Mechanismsfrontiersin.orgnih.gov
While membrane disruption is the primary mechanism of action for most Brevinin-1 peptides, some AMPs are known to translocate across the cell membrane without causing immediate lysis and then act on intracellular targets. mdpi.commdpi.com These targets can include DNA, RNA, and various essential enzymes involved in protein synthesis or cell wall formation. mdpi.comresearchgate.net
For the Brevinin family, the evidence for intracellular action is less direct. Some studies have noted that certain Brevinin-2 variants can decrease the mitochondrial membrane potential and ATP levels in cancer cells, suggesting an interaction with cellular energy metabolism. nih.gov Another study on Brevinin-1GHd demonstrated that it possesses anti-inflammatory activity by binding to LPS and modulating the MAPK signaling pathway in macrophages. frontiersin.orgnih.gov This immunomodulatory function represents an alternative mechanism that is distinct from direct killing. frontiersin.org However, for Brevinin-1-SHa specifically, there is currently limited research to confirm whether it significantly engages in non-membranolytic mechanisms or targets intracellular components in bacteria. The primary consensus remains that its potent, rapid bactericidal effect is achieved through membrane destruction. researchgate.net
Comparative Analysis of Mechanisms Across Brevinin-1 Variantsmdpi.comnih.govnih.gov
Structure-activity relationship studies involving various natural and synthetic Brevinin-1 variants have provided significant insight into their mechanisms. These studies highlight how specific structural features influence antimicrobial potency and selectivity.
N-Terminus and Hydrophobicity : The hydrophobic N-terminal domain is critical for antimicrobial activity. nih.gov Truncating this region or reducing its hydrophobicity generally leads to a significant decrease in both antimicrobial and hemolytic (toxicity to red blood cells) activity. nih.gov
C-terminal "Rana Box" : The C-terminal heptapeptide (B1575542) loop, closed by a disulfide bridge and known as the "Rana box," is a characteristic feature of many Brevinin peptides. frontiersin.org Removing this loop or linearizing the peptide can have varied effects. For instance, a linearized analogue of Brevinin-1E showed reduced hemolytic activity while retaining antibacterial potency. nih.gov
Net Charge and Amino Acid Substitution : Increasing the net positive charge, for example by substituting a neutral amino acid with Lysine, often enhances the initial electrostatic attraction to bacterial membranes and can boost antimicrobial activity. nih.gov However, a delicate balance between charge and hydrophobicity is essential. qub.ac.uk Studies on Brevinin-1LTe analogues showed that substituting specific amino acids with their D-enantiomers could enhance selectivity and reduce toxicity while maintaining efficacy. nih.gov
Comparative Efficacy : Analogues of Brevinin-1OS, such as OSd, OSe, and OSf, were designed by modifying the parent peptide. mdpi.com While the parent peptide had high hemolytic activity, the designed analogues, particularly the shorter OSf, showed a better therapeutic index with broad-spectrum antibacterial effects and good stability, demonstrating that modifications can optimize the peptide's function. mdpi.comqub.ac.uk
| Peptide | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|
| Brevinin-1OS | 8 | 64 | 16 | mdpi.com |
| OSd (Analogue) | 16 | 32 | 16 | mdpi.com |
| OSe (Analogue) | 16 | 32 | 16 | mdpi.com |
| OSf (Analogue) | 16 | 32 | 32 | mdpi.com |
| Brevinin-1LTe | 2 | 8 | 4 | nih.gov |
| 5R (B1LTe Analogue) | 2 | 16 | 8 | nih.gov |
These comparative studies underscore that the mechanism of action is not fixed but can be modulated by subtle changes in the peptide's primary structure, affecting the interplay of charge, hydrophobicity, and amphipathicity that governs its interaction with microbial membranes. qub.ac.uk
Structure Activity Relationship Sar Studies and Peptide Engineering of Brevinin 1 Sha
Influence of Charge and Hydrophobicity on Antimicrobial Potency
The antimicrobial efficacy of Brevinin-1-SHa and its analogues is critically dependent on a finely tuned balance between net positive charge and hydrophobicity. researchgate.netqub.ac.uk The cationic nature of these peptides facilitates the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and peptidoglycan in Gram-positive bacteria. nih.govfrontiersin.orgnih.gov Following this initial binding, the hydrophobic character of the peptide drives its insertion into and perturbation of the lipid bilayer, leading to membrane disruption and cell death. researchgate.net
An increase in net positive charge generally enhances antimicrobial activity; however, excessive cationicity can also lead to increased hemolytic activity, a measure of toxicity towards red blood cells. Similarly, while a certain level of hydrophobicity is essential for membrane interaction, very high hydrophobicity often correlates with stronger hemolytic properties and can cause peptide self-aggregation, which may reduce its effective concentration and antimicrobial potency. researchgate.net
Studies on various brevinin-1 (B586460) analogues have demonstrated this delicate interplay. For instance, increasing the cationicity of certain peptides through amino acid substitutions has been shown to bolster antimicrobial effects. nih.gov However, the most effective analogues are those that strike an optimal balance, maximizing bacterial membrane disruption while minimizing interaction with zwitterionic mammalian cell membranes. researchgate.net The design of Brevinin-1-SHa analogues, therefore, focuses on modulating these two parameters to enhance the therapeutic index.
| Peptide Analogue | Modification | Key Finding | Reference |
|---|---|---|---|
| Brevinin-1OS Analogues | Addition of cationic amino acids to the N-terminal domain | Slightly enhanced activity against Gram-positive bacteria, underscoring the role of positive charge in function. | mdpi.com |
| General Brevinin Analogues | Varying hydrophobicity | Optimal antimicrobial action was observed at a hydrophobicity value of 0.75; higher values led to reduced activity, possibly due to self-aggregation. | researchgate.net |
| Brevinin-1GHd | Contains four positively charged lysine residues and numerous hydrophobic amino acids. | The combination of charge and hydrophobicity enables strong interaction with and neutralization of bacterial LPS. | frontiersin.orgnih.gov |
Impact of Peptide Length and Helicity on Biological Activity
The secondary structure, particularly the formation of an α-helix, is a hallmark of the brevinin-1 family's mechanism of action. In aqueous environments, Brevinin-1-SHa exists predominantly as a random coil. nih.gov However, upon encountering a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, it adopts an amphipathic α-helical conformation. nih.gov This structure places hydrophobic residues on one face of the helix and hydrophilic/charged residues on the other, facilitating membrane insertion and disruption. researchgate.net
Peptide length is intrinsically linked to the stability and extent of this α-helical structure. The typical 24-amino-acid length of many brevinin-1 peptides is sufficient to form a stable helix capable of spanning or disrupting the bacterial membrane. mdpi.com Studies involving N-terminal truncations of brevinin peptides have shown that shortening the peptide chain can dramatically decrease α-helicity and, consequently, reduce both antimicrobial and hemolytic activities. mdpi.comnih.gov For example, the artificial deletion of three amino acids from the N-terminus of Brevinin-1E was found to greatly reduce its helical content and hydrophobicity. nih.gov
| Peptide | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Brevinin-1OS | Possessed 94.61% α-helicity in a membrane-mimetic solution. | High helicity correlated with significant antimicrobial and hemolytic activity. | mdpi.com |
| Brevinin-1OS Analogues (N-terminally truncated) | α-helicity was dramatically decreased. | Truncation led to a significant reduction in bioactivity. | mdpi.com |
| Brevinin-1E Analogue | Deletion of three N-terminal amino acids. | Greatly reduced helical content, resulting in decreased hemolytic activity. | nih.gov |
| General Brevinin-1 Peptides | Presence of Proline at position 14. | Creates a stable kink or hinge, providing flexibility that may facilitate membrane interaction and pore formation. | nih.govmdpi.com |
Rational Design Principles for Brevinin-1 Analogues
Rational design involves making specific, targeted modifications to the peptide's primary sequence to improve its therapeutic properties. This process leverages the knowledge gained from SAR studies to engineer analogues with desired characteristics.
Amino acid substitution is a powerful tool for fine-tuning the activity of Brevinin-1-SHa. The choice of replacement amino acid can modulate charge, hydrophobicity, helicity, and steric interactions.
Arginine and Lysine: Replacing neutral or acidic residues with the cationic amino acids arginine and lysine is a common strategy to increase the net positive charge. Studies on Brevinin-1pl showed that substitutions with arginine enhanced activity against Gram-positive bacteria. nih.govnih.gov The guanidinium group of arginine can form more hydrogen bonds than the amine group of lysine, which may lead to different interaction dynamics with bacterial membranes. In one study, replacing two lysine residues with arginine reduced the bactericidal rate against S. aureus, suggesting that the specific location and type of cationic residue are important. nih.gov
Histidine: Substituting with histidine, which has an imidazole side chain, can introduce pH-dependent activity, as histidine is protonated at slightly acidic pH values often found at sites of infection. An analogue of Brevinin-1pl with histidine substitutions (brevinin-1pl-3H) showed reduced hemolytic activity, indicating improved selectivity. nih.govnih.gov
Leucine: The substitution or addition of hydrophobic residues like leucine can modulate the peptide's amphipathicity. A highly conserved FLP motif at the N-terminus of many brevinins highlights the importance of hydrophobicity in this region. nih.gov In one study, adding a leucine residue to the second position of a des-Leu2 brevinin peptide (B1OS) significantly enhanced its biological activity. qub.ac.uk
Modifications at the peptide's termini are crucial for optimizing its function. The N-terminal region of brevinin-1 peptides is typically a hydrophobic domain that is essential for its lytic activity. nih.gov Truncating this region often leads to a significant loss of antimicrobial and hemolytic effects. mdpi.com
The C-terminus of most brevinin-1 family members features a conserved cyclic heptapeptide (B1575542) domain known as the "Rana box," formed by a disulfide bridge between two cysteine residues (Cys¹⁸-Xaa₄-Lys-Cys²⁴). nih.govmdpi.commdpi.com This structure is critical for structural stability and antimicrobial potency. nih.gov
Eliminating the Rana Box: Removal of the Rana box, as demonstrated in an analogue of Brevinin-1GHa (Brevinin-1GHb), resulted in a dramatic loss of broad-spectrum antimicrobial activity. mdpi.com
Repositioning the Rana Box: Transposing the C-terminal Rana box to the middle of the peptide sequence has been shown to considerably reduce hemolytic activity while retaining much of the antibacterial effect, suggesting a path to improved selectivity. nih.govmdpi.com
Amidation: C-terminal amidation is a common post-translational modification in natural AMPs that neutralizes the negative charge of the C-terminal carboxyl group. This modification generally enhances the peptide's stability and antimicrobial activity by increasing its net positive charge and interaction with bacterial membranes. mdpi.com
Natural peptides are composed of L-amino acids. The strategic incorporation of their stereoisomers, D-amino acids, is an effective engineering strategy. The primary advantage of D-amino acid substitution is the enhanced resistance to proteolytic degradation by host and bacterial proteases, which increases the peptide's in vivo stability. nih.gov
The effect of D-amino acid incorporation on secondary structure and activity can vary.
Full Enantiomer: Synthesizing the full D-enantiomer of a peptide (where all L-amino acids are replaced by their D-counterparts) results in a left-handed helix that is a mirror image of the natural peptide. Such D-enantiomers often retain antimicrobial activity, indicating that their mechanism of action is not dependent on chiral interactions with specific receptors but rather on the disruption of the lipid bilayer. nih.gov These D-enantiomers typically show significantly reduced hemolytic activity and greatly improved stability. nih.gov
Optimization for Enhanced Antimicrobial Efficacy and Selectivity
The ultimate goal of peptide engineering is to optimize Brevinin-1-SHa analogues for high antimicrobial efficacy against a broad range of pathogens, including drug-resistant strains, while ensuring minimal toxicity to host cells. This is achieved by enhancing the peptide's selectivity for microbial membranes over mammalian ones.
Key optimization strategies include:
Balancing Cationicity and Hydrophobicity: Fine-tuning the ratio of charged to hydrophobic residues to maximize interactions with bacterial membranes while minimizing lysis of eukaryotic cells like erythrocytes. qub.ac.uk
Modulating Helicity and Amphipathicity: Altering the amino acid sequence to control the stability and amphipathic character of the α-helix, which is crucial for membrane disruption. mdpi.com
Strategic Amino Acid Substitutions: Introducing specific amino acids (e.g., arginine for enhanced activity, histidine for pH-sensitivity, or D-amino acids for stability) at non-hydrophobic surfaces to improve the therapeutic index. nih.govnih.gov
Structural Rearrangement: Modifying the peptide backbone, such as by moving the C-terminal Rana box, to decouple antimicrobial activity from hemolytic properties. nih.govmdpi.com
Successful optimization is demonstrated by analogues like des-Ala¹⁶-[Lys⁴]brevinin-1pl, which was designed based on bioinformatics analysis and showed greatly enhanced therapeutic efficacy against drug-resistant E. coli strains compared to its parent peptide. nih.gov Similarly, the design of short analogues (OSd, OSe, and OSf) from Brevinin-1OS led to peptides with significant bactericidal activity and improved cell selectivity. qub.ac.ukmdpi.com These examples highlight how a multi-parameter optimization approach, guided by SAR principles, can lead to the development of promising new antimicrobial agents derived from Brevinin-1-SHa.
| Parent Peptide | Optimized Analogue | Optimization Strategy | Improvement | Reference |
|---|---|---|---|---|
| Brevinin-1pl | des-Ala¹⁶-[Lys⁴]brevinin-1pl | Bioinformatics-guided amino acid substitution and deletion. | Enhanced therapeutic efficacy, potent activity against resistant E. coli. | nih.gov |
| Brevinin-1pl | brevinin-1pl-3H | Histidine substitution. | Reduced hemolysis, indicating improved selectivity. | nih.govnih.gov |
| Brevinin-1GHa | Brevinin-1GHc | Transferred Rana-box from C-terminus to a central position. | Reduced hemolytic activity, though antimicrobial activity also declined. | mdpi.com |
| Brevinin-1OS | OSf | N-terminal modification, balancing charge and amphipathicity. | Presented the highest therapeutic index among tested analogues with broad-spectrum effects and good stability. | qub.ac.ukmdpi.com |
| B1OS (des-Leu2) | B1OS-D-L | Addition of a D-leucine at position 2. | Optimized dual antibacterial and anticancer activities with low cytotoxicity. | qub.ac.uk |
Advanced Research Methodologies for Brevinin 1 Sha Analysis
Peptide Isolation and Purification Techniques (e.g., RP-HPLC, Mass Spectrometry)
The initial discovery and subsequent synthesis of Brevinin-1 (B586460) peptides are critically dependent on sophisticated isolation and purification methods. Naturally occurring peptides like Brevinin-1-SHa, originally found in the skin secretions of the Schmacker frog (Odorrana schmackeri), are first extracted from the crude secretion. novoprolabs.com The complex mixture is then subjected to fractionation. novoprolabs.comnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique used for this purpose. nih.govmdpi.com This method separates peptides based on their hydrophobicity. The crude extract is passed through a column (commonly a C18 column) with a nonpolar stationary phase, and a gradient of increasing organic solvent (like acetonitrile) in an aqueous solution is used to elute the peptides. mdpi.commdpi.com Fractions are collected and screened for the peptide of interest. nih.gov
Once a fraction containing a peptide with the expected molecular weight is identified, its identity and purity are confirmed using Mass Spectrometry (MS) . mdpi.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the precise molecular mass of the isolated peptide. nih.govfrontiersin.org To confirm the exact amino acid sequence, tandem mass spectrometry (MS/MS) fragmentation analysis is employed. nih.govmdpi.com For synthetic peptides, RP-HPLC is used to purify the final product to a high degree (often >95%), and MS is used to verify its molecular mass, ensuring the correct peptide has been synthesized before further biological assays. mdpi.comfrontiersin.org
| Technique | Application in Brevinin-1 Research | Key Findings |
| RP-HPLC | Isolation and purification of native and synthetic Brevinin-1 peptides from complex mixtures. nih.govmdpi.commdpi.com | Enables the separation of individual peptides, such as Brevinin-1GHd and Brevinin-1BW, to near homogeneity for structural and functional analysis. nih.govmdpi.com |
| Mass Spectrometry (MS) | Precise molecular weight determination and primary structure sequencing. nih.govmdpi.comfrontiersin.org | Confirms the identity of isolated and synthesized peptides; MS/MS fragmentation provides definitive amino acid sequence data. nih.govmdpi.com |
Molecular Cloning and Gene Expression Studies of Precursors
To understand the biosynthesis of Brevinin-1-SHa, researchers employ molecular cloning techniques to identify and study its precursor protein. This involves constructing a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin. nih.govnih.gov
Using a "shotgun" cloning approach, researchers can screen this library to find the specific cDNA that encodes the Brevinin-1 peptide precursor. nih.gov Techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) are also utilized to amplify the cDNA of interest. oup.com The cloned cDNA sequence reveals the full structure of the precursor, which typically includes a signal peptide, an acidic spacer peptide, and the mature Brevinin-1-SHa sequence at the C-terminus. frontiersin.orgnih.gov Analysis of these precursor sequences provides insights into the evolutionary relationships between different Brevinin peptides and across various frog species. mdpi.comnih.gov
| Method | Purpose | Outcome |
| cDNA Library Construction | To capture the expressed genes (mRNA) from frog skin tissue. nih.govnih.gov | A collection of cDNA clones representing the genetic blueprint for peptides like Brevinin-1-SHa. nih.gov |
| "Shotgun" Cloning / RT-PCR | To isolate and amplify the specific gene encoding the Brevinin-1 precursor. nih.govoup.com | Identification of the full nucleotide and translated amino acid sequence of the peptide precursor. mdpi.comfrontiersin.orgoup.com |
| Sequence Analysis | To understand the structure of the precursor protein and its evolutionary context. frontiersin.orgnih.gov | Reveals a tripartite structure (signal peptide, acidic region, mature peptide) and allows for phylogenetic comparisons. frontiersin.orgnih.gov |
Spectroscopic Techniques for Structural Elucidation (e.g., Circular Dichroism)
The biological activity of Brevinin-1-SHa is intrinsically linked to its three-dimensional structure, particularly after it interacts with a bacterial membrane. Circular Dichroism (CD) spectroscopy is a fundamental tool used to study the secondary structure of peptides in different environments. nih.govmdpi.comfrontiersin.org
In an aqueous solution, such as an ammonium (B1175870) acetate (B1210297) buffer, Brevinin-1 peptides typically exhibit a CD spectrum characteristic of a random coil structure. nih.govmdpi.comnih.gov However, when introduced into a membrane-mimicking environment, such as a solution containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), the peptide undergoes a conformational change. nih.govmdpi.comfrontiersin.org The CD spectrum in these conditions shows distinct negative bands around 208 and 222 nm, which is the hallmark of an α-helical structure. mdpi.com This demonstrates that Brevinin-1-SHa is induced to fold into an α-helix upon encountering a lipid-like environment, a crucial step for its membrane-disrupting activity. nih.govmdpi.com CD spectroscopy is also used to assess the thermal stability of the peptide's structure. frontiersin.org
| Environment | Dominant Secondary Structure | Implication |
| Aqueous Solution (e.g., 10 mM NH4AC) | Random Coil nih.govmdpi.comnih.gov | The peptide is largely unstructured in the absence of a membrane target. |
| Membrane-Mimetic (e.g., 50% TFE) | α-Helix nih.govmdpi.comnih.gov | The peptide adopts its active, helical conformation upon interacting with a lipid environment, which is essential for its antimicrobial function. |
Microscopic Approaches for Cellular Interaction Analysis (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)
To visualize the direct effects of Brevinin-1-SHa on bacterial cells, researchers utilize high-resolution microscopic techniques.
Transmission Electron Microscopy (TEM) offers a view of the internal structures of the bacterial cell. TEM studies show that untreated bacteria have a well-defined cell wall and a dense, uniform cytoplasm. mdpi.com Following exposure to Brevinin-1 peptides, TEM micrographs show dramatic intracellular changes, such as the corruption of the cell membrane, leakage of cytoplasmic contents, and an uneven, reduced density of the cell's interior, ultimately confirming cell death via membrane disruption. mdpi.comqub.ac.uk
Membrane Permeability Assays and Flow Cytometry
To quantify the membrane-disrupting action of Brevinin-1-SHa, various permeability assays are employed. These assays measure the peptide's ability to compromise the integrity of bacterial inner and outer membranes. mdpi.com For instance, assays using specific dyes can show that Brevinin-1 peptides can effectively permeabilize the outer membrane of Gram-negative bacteria like E. coli. mdpi.com
Flow cytometry is another powerful technique used to analyze peptide-cell interactions. mdpi.comfrontiersin.org Peptides can be labeled with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC). frontiersin.org These labeled peptides are then incubated with bacterial or other cells. A flow cytometer can then measure the fluorescence intensity of individual cells, providing quantitative data on how much peptide has bound to or entered the cells. frontiersin.org This method is also used in conjunction with membrane potential-sensitive dyes or viability stains to assess membrane depolarization and cell death in real-time on a single-cell level. researchgate.net
Kinetic Studies of Antimicrobial Action (e.g., Time-Kill Assays)
Time-kill assays are performed to determine the rate at which an antimicrobial peptide kills a bacterial population. mdpi.comportlandpress.com In these experiments, a standard concentration of bacteria is incubated with the peptide at various concentrations (typically based on its Minimum Inhibitory Concentration, or MIC). portlandpress.comnih.gov At specific time intervals, samples are taken, diluted, and plated to count the number of surviving colony-forming units (CFU).
Studies on Brevinin-1 peptides demonstrate their rapid bactericidal action. mdpi.commdpi.comportlandpress.com For example, Brevinin-1OS, a closely related peptide, was shown to completely kill a culture of methicillin-resistant S. aureus (MRSA) within 30 to 60 minutes at a concentration four times its MIC. mdpi.com This rapid killing kinetic is a significant advantage of antimicrobial peptides over many conventional antibiotics and highlights their potential for treating acute infections. portlandpress.com
Computational Modeling and Simulation for Peptide-Membrane Interactions
To complement experimental data, computational modeling and simulation techniques are increasingly used to predict the structure of Brevinin-1-SHa and model its interaction with bacterial membranes. nih.govmdpi.com
Servers and algorithms like I-TASSER, PEP-FOLD, and trRosetta are used to predict the three-dimensional structure of the peptide from its amino acid sequence. nih.govnih.govmdpi.com These models often predict the formation of an amphipathic α-helix, which can then be visualized using software like PyMOL or ChimeraX. nih.govmdpi.com Computational tools can also calculate key physicochemical properties like hydrophobicity and hydrophobic moment, which are crucial for antimicrobial activity. researchgate.net In silico approaches can simulate the docking of the peptide onto a model bacterial membrane, providing insights into the specific amino acid residues involved in the initial binding and subsequent insertion process, helping to elucidate the mechanism of membrane disruption at a molecular level. nih.gov
Surface Plasmon Resonance Imaging (SPRi) for Binding Studies
The primary application of SPRi in the context of these peptides is to elucidate their interaction with components of bacterial membranes, such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
Detailed Research Findings
In a representative study, the binding of Brevinin-1GHd to LPS was quantitatively assessed using SPRi. frontiersin.orgnih.gov The experiment involved the immobilization of the Brevinin-1 peptide onto the surface of a gold SPRi chip. Subsequently, solutions containing varying concentrations of LPS were passed over the chip surface. The binding of LPS to the immobilized peptide causes a change in the refractive index at the sensor surface, which is detected as a change in the SPRi signal, measured in resonance units (RU).
The results demonstrated a concentration-dependent binding of LPS to the Brevinin-1GHd peptide. frontiersin.orgnih.gov As the concentration of LPS flowing over the chip increased, a stronger SPRi signal was observed, indicating a direct and robust interaction between the peptide and the bacterial endotoxin. frontiersin.org This direct binding is a crucial aspect of the antimicrobial and anti-inflammatory properties of these peptides. nih.gov
The real-time nature of SPRi allows for the determination of key kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). From these values, the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ), which is a measure of the binding affinity. A lower Kₔ value signifies a higher binding affinity. For the interaction between Brevinin-1GHd and LPS, the dissociation constant (Kd) was determined to be 6.49 ± 5.40 mM. frontiersin.org
The following table summarizes the experimental parameters and findings from the SPRi analysis of Brevinin-1GHd binding to LPS, which serves as a model for the analysis of Brevinin-1-SHa.
Table 1: SPRi Analysis of Brevinin-1GHd and LPS Interaction
| Parameter | Details |
|---|---|
| Immobilized Ligand | Brevinin-1GHd peptide |
| Analyte | Lipopolysaccharide (LPS) |
| LPS Concentrations Tested | 1.25 µM, 2.5 µM, 5 µM |
| Observed Interaction | Concentration-dependent increase in SPRi signal |
| Binding Affinity (Kₔ) | 6.49 ± 5.40 mM |
This data underscores the utility of SPRi in providing quantitative data on the direct molecular interactions that underpin the biological activity of Brevinin-family peptides. The methodology allows for a detailed understanding of how these peptides recognize and bind to their microbial targets.
Broader Biological Roles and Potential Non Clinical Applications of Brevinin 1 Sha
Immunomodulatory Activities (e.g., Anti-inflammatory Effects, LPS Neutralization)
Antimicrobial peptides of the brevinin-1 (B586460) family possess notable immunomodulatory capabilities, particularly in neutralizing bacterial lipopolysaccharide (LPS) and mitigating inflammatory responses. frontiersin.orgnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. The ability to neutralize LPS is a critical function for anti-infective agents.
A key example is Brevinin-1GHd, a peptide identified from Hoplobatrachus rugulosus. frontiersin.org Research has shown that Brevinin-1GHd can directly bind to LPS, with a reported dissociation constant (Kd) of 6.49 ± 5.40 μM. researchgate.net This binding action is crucial for its anti-inflammatory effects. In studies using LPS-stimulated RAW 264.7 macrophage cells, Brevinin-1GHd significantly suppressed the release of key pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgnih.govresearchgate.net This suppression occurs through the inactivation of the MAPK signaling pathway. frontiersin.orgresearchgate.net
Similarly, a novel peptide, Brevinin-1BW from Pelophylax nigromaculatus, demonstrated significant LPS-binding activity and a potent anti-inflammatory effect in LPS-treated RAW264.7 cells. mdpi.com At non-cytotoxic concentrations, Brevinin-1BW markedly inhibited the transcription and expression of inflammatory factors. mdpi.com For instance, at a concentration of 4 μg/mL, it reduced the release of TNF-α, IL-1β, and IL-6 by 87.31%, 91.46%, and 77.82%, respectively. The proposed mechanism involves the interaction of its cationic amino acids (like Lysine and Arginine) with the negatively charged portions of LPS, coupled with hydrophobic interactions.
These findings highlight a dual-action potential for brevinin-1 family peptides: direct antimicrobial action and the modulation of the host's immune response to infection, making them promising candidates for developing therapies for infectious inflammation. frontiersin.orgnih.govresearchgate.net
Table 1: Immunomodulatory Effects of Brevinin-1 Peptides
| Peptide | Source Organism | Key Immunomodulatory Finding | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Brevinin-1GHd | Hoplobatrachus rugulosus | Binds to LPS and suppresses the release of NO, TNF-α, IL-6, and IL-1β in macrophages. | Inactivation of the MAPK signaling pathway. | frontiersin.org, researchgate.net, nih.gov |
| Brevinin-1BW | Pelophylax nigromaculatus | Significantly inhibits the transcription and expression of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. | Direct binding to LPS via charge and hydrophobic interactions. | mdpi.com |
Research into Antiproliferative Effects on Select Cell Lines
Several members of the brevinin-1 peptide family have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, positioning them as potential templates for novel anticancer agents. nih.govportlandpress.com Their cationic and amphipathic nature facilitates interaction with the negatively charged membranes of cancer cells, a characteristic that distinguishes them from the typically neutral membranes of healthy cells. nih.gov
Brevinin-1GHd has been shown to exhibit broad-spectrum anti-proliferation activity against human cancer cell lines. nih.gov While it also shows some cytotoxicity to normal human cells at high concentrations, its IC50 values (the concentration required to inhibit the growth of 50% of cells) are generally lower for cancer cells, suggesting a degree of selectivity. nih.gov
Another peptide, Brevinin-1RL1, isolated from the frog Rana limnocharis, preferentially inhibits the proliferation of various tumor cell lines, including HCT116 (colon cancer) and A549 (lung cancer), over non-cancerous cells. nih.gov Studies revealed that Brevinin-1RL1 induces both apoptosis (programmed cell death) and necrosis in tumor cells. nih.gov The integrity of the C-terminal "Rana box" structure was found to be essential for this antiproliferative activity. nih.gov
Research on Brevinin-1pl and its analogues also highlighted significant inhibitory effects on the growth of H838 non-small cell lung cancer cells and MCF-7 breast cancer cells. nih.gov These findings underscore the potential of engineering brevinin-1 peptides to optimize their anticancer efficacy while minimizing effects on healthy cells. nih.gov
Table 2: Antiproliferative Activity of Brevinin-1 Family Peptides
| Peptide | Target Cell Lines | Finding | Reference(s) |
|---|---|---|---|
| Brevinin-1GHd | Various human cancer cells | Exhibits broad-spectrum anti-proliferation activity. | nih.gov |
| Brevinin-1RL1 | HCT116 (colon), A549 (lung) | Preferentially inhibits tumor cells over non-tumor cells by inducing apoptosis and necrosis. | nih.gov |
| Brevinin-1pl and analogues | MCF-7 (breast), H838 (lung) | Demonstrated significant inhibitory efficacy against cancer cell lines at concentrations of 10⁻⁴ M to 10⁻⁵ M. | nih.gov |
| Brevinin-1BW | A549 (lung), HCT-116 (colon), SGC-7901 (gastric) | Showed inhibitory effects on the proliferation of these cancer cells. | mdpi.com |
Applications in Veterinary Health Research
The potent, broad-spectrum antimicrobial activity of brevinin-1 peptides against pathogens relevant to animal health suggests their potential application in veterinary medicine. nih.govnih.govveterinary-practice.com The rise of antibiotic resistance is a significant concern in both human and veterinary sectors, driving the search for alternative therapeutics like AMPs. veterinary-practice.com
Brevinin-1 peptides have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including strains of significant veterinary importance. portlandpress.comnih.gov For example, Brevinin-1GHd is potent against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), common pathogens in animal skin infections and other conditions. portlandpress.comnih.gov Furthermore, Brevinin-1BW exhibited strong inhibitory action against Enterococcus faecalis, a cause of infections in various animals, and multidrug-resistant S. aureus. nih.gov
Beyond direct bactericidal effects, the ability of brevinin-1 peptides to inhibit and eradicate biofilms is highly relevant for veterinary applications. mdpi.comnih.gov Biofilms are structured communities of bacteria that are notoriously difficult to treat and are implicated in chronic infections. Brevinin-1GHd was found to effectively inhibit the formation of S. aureus and MRSA biofilms and could also eradicate established biofilms. nih.gov Similarly, analogues of a peptide from Odorrana schmackeri (Brevinin-1OS) were able to disrupt Enterococcus faecalis biofilms and dramatically decreased the mortality of waxworms infected with MRSA, a model for in vivo efficacy. mdpi.com These anti-biofilm properties could be harnessed for treating persistent infections in animals, such as osteomyelitis or implant-associated infections. mdpi.com
Prospects in Material Science (e.g., Peptide-Functionalized Nanoparticles)
The unique properties of brevinin-1 peptides make them attractive candidates for applications in material science, particularly for the development of functionalized nanomaterials. nih.gov The functionalization of nanoparticles with peptides is a rapidly advancing field aimed at creating smart materials for targeted drug delivery, diagnostics, and antimicrobial surfaces. mdpi.comacs.orgnih.gov
Peptide-functionalized nanoparticles can exhibit enhanced antimicrobial activity compared to the free peptide. nih.gov Attaching brevinin peptides to the surface of nanostructures, such as gold or polymeric nanoparticles, could create advanced bionanomaterials with potent antimicrobial properties. nih.govacs.org These materials could be used to develop antimicrobial coatings for medical devices, implants, and other surfaces to prevent bacterial colonization and biofilm formation. mdpi.com
Furthermore, peptide-based nanoparticles are being explored for targeted cancer therapy. linkpeptide.comnih.gov The inherent ability of some brevinin-1 peptides to selectively target cancer cells could be exploited by using them as targeting ligands on drug-loaded nanoparticles. This approach could enhance the delivery of chemotherapeutic agents directly to tumors, improving efficacy while reducing systemic side effects. acs.orglinkpeptide.com The integration of brevinin family peptides into nanostructures holds considerable promise for creating next-generation materials for both therapeutic and diagnostic purposes. nih.govnih.gov
Evolutionary Biology and Phylogenetics of Brevinin 1 Family
Genetic Diversity and Conservation Across Amphibian Species
The amino acid sequences of Brevinin-1 (B586460) peptides show considerable variation across different amphibian species, a testament to the dynamic evolutionary processes at play. Despite this diversity, certain structural motifs are conserved, indicating their crucial role in the peptide's function. The primary structure of Brevinin-1 peptides is generally poorly conserved across species; however, four invariant residues have been identified: Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴) nih.gov. The two cysteine residues are particularly significant as they form a disulfide bridge to create a C-terminal cyclic heptapeptide (B1575542) domain known as the "Rana box" (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) nih.gov. This feature was long considered essential for their antimicrobial activity nih.gov. However, the discovery of C-terminal truncated Brevinin-1 peptides in Rana okinavana that lack this cyclic domain but retain activity has challenged this hypothesis nih.gov.
Genetic studies at specific loci, such as the Brevinin1.1 locus in leopard frogs (Rana pipiens), have revealed a high degree of allelic diversity nih.govnih.gov. For instance, within R. pipiens, four common and highly divergent alleles (Rp1, Rp2, Rp3, and Rp4) have been identified, each encoding a different Brevinin-1 peptide nih.gov. This intraspecies variation suggests that different populations may be equipped with unique suites of AMPs, potentially as an adaptation to local pathogen communities nih.gov. In contrast, the allele for brevinin-1PLa appears to be fixed at the Brevinin1.1 locus in the pickerel frog (Rana palustris), possibly due to a selective sweep nih.gov.
The occasional discovery of Brevinin-1 peptides with identical amino acid sequences in different species, such as Brevinin-1GHd in Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guentheri, suggests a common evolutionary origin and the influence of similar environmental pressures in maintaining these conserved sequences frontiersin.org.
| Peptide Name | Species of Origin | Amino Acid Sequence | Sequence Length |
|---|---|---|---|
| Brevinin-1 | Rana brevipoda porsa | FLPVLAGIAAKVVPALFCKITKKC | 24 |
| Brevinin-1Pa | Rana pipiens | FLGLLGSVAGKLVPAFFCKITKKC | 24 |
| Brevinin-1Pg | Rana pipiens | FLGLLGSVAGKLVPAFFICRLSKKC | 24 |
| Brevinin-1PLa | Rana pipiens/Rana palustris | FLGLLGSVAGKLVPAFFICRLSKKC | 24 |
| Brevinin-1GHd | Hoplobatrachus rugulosus | FLGALFKVASKLVPAAICSISKKC | 24 |
| Brevinin-1Da | Rana dalmatina | ILPLLLGKVVCAITKKC | 17 |
Evolutionary Pressures on Antimicrobial Peptide Sequences
The remarkable diversity within the Brevinin-1 family is not random but is driven by strong evolutionary pressures, primarily from the constant threat of pathogenic microorganisms. The evolution of amphibian AMPs is characterized by frequent gene duplication and diversification under the influence of positive selection frontiersin.orgnih.govoregonstate.edu. This process allows for the generation of novel peptide variants with new functional properties, enabling amphibians to counteract newly emerging pathogens or those that have developed resistance to existing peptides frontiersin.orgnih.gov.
Evidence for positive selection is found in the excess of non-synonymous (amino acid-altering) nucleotide substitutions compared to synonymous (silent) substitutions in the regions of the gene encoding the mature peptide oregonstate.eduresearchgate.net. This indicates that natural selection favors changes at the protein level, likely to enhance antimicrobial efficacy or broaden the spectrum of activity against a diverse array of pathogens. Pathogens such as the chytrid fungus Batrachochytrium dendrobatidis and the bacterium Aeromonas hydrophila are significant threats to amphibian populations and are thought to be major drivers of AMP evolution researchgate.netdavidmoore.org.uk.
In addition to positive selection, balancing selection has been observed at some Brevinin-1 loci nih.govnih.gov. Balancing selection maintains multiple alleles within a population over long evolutionary timescales. This can occur through mechanisms such as overdominance (where heterozygotes have a fitness advantage) or frequency-dependent selection (where rare alleles are favored). The high diversity of alleles at the Brevinin1.1 locus in Rana pipiens is a key example of balancing selection, which may be a strategy to maintain a diverse arsenal of AMPs to combat a wide range of pathogens nih.govnih.gov. Some studies suggest a model of fluctuating selection, where the frequencies of different alleles change over time in response to shifting pathogen pressures nih.gov.
Phylogenetic Relationships within the Brevinin Superfamily
Phylogenetic analyses of the Brevinin superfamily, which includes the Brevinin-1 and Brevinin-2 subfamilies, as well as other related peptide families like Esculentins and Temporins, provide insights into their evolutionary history nih.govresearchgate.net. Studies have shown that peptides from closely related amphibian species tend to cluster together, forming distinct clades nih.gov. This pattern suggests that the diversity of these peptides has arisen from relatively recent gene duplication events that occurred after the divergence of these species nih.gov.
For example, cladograms based on the amino acid sequences of Brevinin-1 and Brevinin-2 peptides have provided strong support for a sister-group relationship between the Japanese brown frogs Rana dybowskii and Rana pirica nih.govelsevierpure.comresearchgate.net. Similarly, a close phylogenetic relationship between Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guentheri is supported by the high sequence similarity of their Brevinin-1 peptides frontiersin.org.
The Brevinin superfamily itself is part of a larger group of anuran AMPs that are thought to have evolved from a common ancestral gene nih.gov. The classification of ranid frog AMPs into families such as Brevinin-1, Brevinin-2, Esculentin-1, Esculentin-2, Ranatuerin, and Temporin is based on amino acid sequence similarity nih.gov. While these families have distinct characteristics, they share common structural features, such as the "Rana box" in many Brevinins and Esculentins, pointing to a shared evolutionary origin nih.govresearchgate.net. The relationships between these families can be complex, with some studies suggesting that Temporin and Brevinin may belong to the same gene family nih.gov.
| Superfamily | Family | Key Characteristics | Example Peptides |
|---|---|---|---|
| Brevinin | Brevinin-1 | ~24 amino acids, C-terminal "Rana box" | Brevinin-1, Brevinin-1Pa |
| Brevinin-2 | ~33-34 amino acids, C-terminal "Rana box" | Brevinin-2, Brevinin-2R | |
| Esculentin-1 | Longer peptides, C-terminal "Rana box" | Esculentin-1a | |
| Temporin | Short, cationic peptides | Temporin-1TLa |
Future Research Directions for Brevinin-1-SHa: Charting a Course for Novel Antimicrobial Development
The antimicrobial peptide Brevinin-1-SHa, a member of the brevinin family of peptides, holds considerable promise as a template for the development of new therapeutics against a range of pathogenic microbes. However, realizing its full clinical potential necessitates further focused research to address current gaps in our understanding of its function and to optimize its properties. This article outlines key future research directions and unanswered questions concerning Brevinin-1-SHa, structured around its mechanism of action, peptide design, synergistic potential, and in vivo efficacy.
Q & A
Q. What experimental methods are used to characterize the structural and functional properties of Brevinin-1-SHa?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed to resolve secondary structures (e.g., α-helical or β-sheet conformations) . For functional characterization, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and hemolysis assays on mammalian cells are standard . Fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) can visualize membrane disruption .
Q. How is the antimicrobial activity of Brevinin-1-SHa quantified in vitro?
- Methodology : Broth microdilution assays (CLSI guidelines) determine MIC values . Time-kill kinetics experiments assess bactericidal speed, while checkerboard assays evaluate synergy with conventional antibiotics (e.g., FIC index ≤0.5 indicates synergy) . For eukaryotic pathogens (e.g., Leishmania), viability assays using ATP quantification (luciferase-based) are applicable .
Q. What are the primary mechanisms of action proposed for Brevinin-1-SHa?
- Methodology : Membrane permeabilization is tested via liposome leakage assays using calcein-loaded vesicles . Intracellular targeting (e.g., mitochondrial ATP disruption) is studied using subcellular fractionation and proteomic profiling . Comparative studies with analogues (e.g., Temporin-SHa) help distinguish pore-forming vs. non-lytic mechanisms .
Advanced Research Questions
Q. How can researchers investigate pathogen resistance mechanisms against Brevinin-1-SHa?
- Methodology : Genomic sequencing of resistant strains identifies mutations in membrane composition (e.g., lipid A modification) or efflux pumps . Protease inhibition assays (e.g., using EDTA or protease inhibitors) evaluate susceptibility to enzymatic degradation . Transcriptomic analysis (RNA-seq) reveals upregulated stress-response pathways .
Q. What strategies are used to design Brevinin-1-SHa derivatives with enhanced stability or reduced toxicity?
- Methodology : Structure-activity relationship (SAR) studies employ alanine scanning or D-amino acid substitutions to improve proteolytic resistance . Computational tools (e.g., CAMEL peptide database regression models) predict physicochemical properties (hydrophobicity, charge) linked to activity . Toxicity is minimized using erythrocyte hemolysis assays and in silico toxicity predictors (e.g., ToxinPred) .
Q. How can machine learning (ML) optimize the design of Brevinin-1-SHa analogues?
- Methodology : Training ML models on curated datasets (e.g., APD3 database) identifies sequence motifs correlated with broad-spectrum activity . Feature engineering includes peptide length, charge, and amphipathicity. Validation involves synthesizing top candidates via solid-phase peptide synthesis (SPPS) and testing against multidrug-resistant pathogens .
Q. What approaches are used to study Brevinin-1-SHa in complex biological systems (e.g., biofilms or host-microbe interactions)?
- Methodology : Biofilm inhibition assays (crystal violet staining) quantify efficacy under static vs. flow conditions . Host-cell infection models (e.g., macrophages co-cultured with Salmonella) assess peptide penetration and immunomodulatory effects (cytokine profiling via ELISA) . Advanced imaging (e.g., SEM) visualizes biofilm architecture disruption .
Q. How can Brevinin-1-SHa be integrated into antimicrobial coatings for medical devices?
- Methodology : Modular peptide engineering combines Brevinin-1-SHa with solid-binding domains (e.g., TiO₂-binding motifs) for one-step coating . Stability is tested via simulated body fluid (SBF) immersion and abrasion assays. In vivo efficacy is validated using murine implant infection models . Nanocomplexes (e.g., silica nanoparticles) enhance peptide loading and sustained release .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported MIC values across studies?
- Resolution : Standardize assay conditions (e.g., cation-adjusted Mueller-Hinton broth) to minimize ionic strength variability, which affects peptide charge interactions . Cross-validate with independent labs and report statistical ranges (e.g., MIC₅₀ ± SD) .
Q. What explains conflicting results on Brevinin-1-SHa’s cytotoxicity in mammalian cells?
- Resolution : Differences in cell lines (e.g., erythrocytes vs. epithelial cells) and assay endpoints (LDH release vs. MTT assays) contribute to variability. Use primary human cells and physiological peptide concentrations (≤10 μM) for translational relevance .
Tables for Key Methodologies
| Assay Type | Key Parameters | References |
|---|---|---|
| MIC Determination | Cation-adjusted broth, 18–24 hr incubation | |
| Hemolysis Assay | Human erythrocytes, 1% Triton-X control | |
| Synergy Testing | Checkerboard FIC index ≤0.5 | |
| Machine Learning Design | CAMEL database, SVM/ANN models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
